Cas no 110642-44-9 (Epmedin C)

Epmedin C structure
Epmedin C structure
商品名:Epmedin C
CAS番号:110642-44-9
MF:C39H50O19
メガワット:822.8029
MDL:MFCD04039820
CID:62831
PubChem ID:354335202

Epmedin C 化学的及び物理的性質

名前と識別子

    • Epmedin C
    • 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihyd
    • Epimedin C
    • EPIMEDIN C(P)
    • EPIMEDIN C(P) PrintBack
    • Baohuoside-VI
    • Epimedin-C
    • N1912
    • X1133
    • Baohuoside VI
    • 3-[[6-Deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-mannopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4-oxo-4H-chromen-7-yl β-D-Glucopyranoside
    • 3-((6-Deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • EPIMEDIN C(PRIMARY STANDARD)
    • 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-
    • (4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • 4H-1-Benzopyran-4-one,3-[[6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)- α-L-mannopyranosyl]oxy]-
    • C39H50O19
    • 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • epmedin-c
    • Baohuoside VI;
    • Epimedin C;
    • 642E449
    • but-2-en-1-yl)-7-
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-2-O-
    • Epimedin C ,98%
    • 110642-44-9
    • 3-(((2S,3R,4R,5R,6S)-4,5-Dihydroxy-6-methyl-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • NS00014975
    • Q-100062
    • AKOS032962020
    • MFCD04039820
    • HY-N0260
    • A906383
    • CS-3678
    • AS-56072
    • DTXSID90149351
    • CCG-270510
    • s9269
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
    • EX-A6785
    • CHEBI:188298
    • SCHEMBL2230230
    • 3-((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
    • DTXCID9071842
    • 3-{[(2S,3R,4R,5R,6S)-4,5-DIHYDROXY-6-METHYL-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-5-HYDROXY-2-(4-METHOXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE
    • ULZLIYVOYYQJRO-JIYCBSMMSA-N
    • MDL: MFCD04039820
    • インチ: 1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
    • InChIKey: ULZLIYVOYYQJRO-JIYCBSMMSA-N
    • ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(OC2C(C3C(=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=3OC=2C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])=O)O[C@@]([H])(C([H])([H])[H])[C@@]([H])([C@@]1([H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 822.294629g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.6
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 19
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 822.294629g/mol
  • 単一同位体質量: 822.294629g/mol
  • 水素結合トポロジー分子極性表面積: 293Ų
  • 重原子数: 58
  • 複雑さ: 1450
  • 同位体原子数: 0
  • 原子立体中心数の決定: 15
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 822.8

じっけんとくせい

  • 色と性状: Yellow powder
  • ゆうかいてん: No data available
  • ふってん: 1062.1℃/760mmHg
  • フラッシュポイント: 322.2±27.8 °C
  • PSA: 297.12000
  • LogP: -1.08030
  • 最大波長(λmax): 313(EtOH)(lit.)

Epmedin C セキュリティ情報

Epmedin C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
364862-50MG
Epimedin C, 95%
110642-44-9 95%
50MG
¥ 1881 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E67881-20mg
Epimedin C
110642-44-9
20mg
¥498.0 2021-09-09
ChemFaces
CFN99941-20mg
Epimedin C
110642-44-9 >=98%
20mg
$80 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3397-50 mg
Epimedin C
110642-44-9 99.11%
50mg
¥3760.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3397-1 mL * 10 mM (in DMSO)
Epimedin C
110642-44-9 99.11%
1 mL * 10 mM (in DMSO)
¥1870.00 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP0547-500mg
Baohuoside VI
110642-44-9 98%
500mg
$190 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP0547-100mg
Baohuoside VI
110642-44-9 98%
100mg
$95 2023-09-19
MedChemExpress
HY-N0260-10mg
Epmedin C
110642-44-9 99.47%
10mg
¥1850 2024-04-20
LKT Labs
E6134-5 mg
Epimedin C
110642-44-9 ≥98%
5mg
$148.20 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL80588-10MG
110642-44-9
10MG
¥5248.13 2023-01-14

Epmedin C サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:110642-44-9)Epmedin C
注文番号:A906383
在庫ステータス:in Stock/in Stock
はかる:100mg/250mg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 12:23
価格 ($):209.0/354.0

Epmedin C 関連文献

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:110642-44-9)EpimedinC
CRN0314
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:110642-44-9)Epimedin C
TB01130
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ